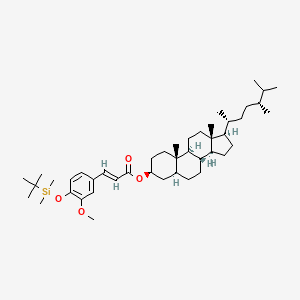
trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate: is a complex organic compound that combines a sterol derivative (campestanyl) with a ferulate ester, modified with a tert-butyldimethylsilyl (TBDMS) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate typically involves multiple steps:
Starting Materials: The synthesis begins with campestanol, a sterol derivative, and ferulic acid.
Esterification: Ferulic acid is esterified with campestanol to form campestanyl ferulate.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferulate moiety.
Reduction: Reduction reactions can target the ester linkage or the sterol backbone.
Substitution: The TBDMS protecting group can be selectively removed under mild acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acetyl chloride in dry methanol is effective for deprotecting TBDMS groups.
Major Products:
Oxidation: Oxidized derivatives of the ferulate moiety.
Reduction: Reduced forms of the ester or sterol components.
Substitution: Deprotected ferulate esters.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The TBDMS group is a common protecting group for alcohols, allowing selective reactions at other sites.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies of sterol metabolism and function.
Industry:
Materials Science: Potential use in the development of novel materials with specific properties.
Agriculture: Possible applications in the formulation of bioactive compounds for crop protection.
Mécanisme D'action
The mechanism of action of trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate depends on its specific application:
In Organic Synthesis: The TBDMS group protects the hydroxyl group, allowing selective reactions at other functional groups.
In Biological Systems: The sterol component may interact with cellular membranes, influencing membrane fluidity and function.
Comparaison Avec Des Composés Similaires
trans-Campestanyl ferulate: Lacks the TBDMS protecting group.
trans-Campestanyl 3-(4-hydroxy)-ferulate: Similar structure but without the TBDMS group.
Uniqueness:
Protection: The TBDMS group provides stability and selectivity in reactions.
Versatility: Combines the properties of sterols and ferulates, making it useful in diverse applications.
Propriétés
Formule moléculaire |
C44H72O4Si |
|---|---|
Poids moléculaire |
693.1 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C44H72O4Si/c1-29(2)30(3)13-14-31(4)36-19-20-37-35-18-17-33-28-34(23-25-43(33,8)38(35)24-26-44(36,37)9)47-41(45)22-16-32-15-21-39(40(27-32)46-10)48-49(11,12)42(5,6)7/h15-16,21-22,27,29-31,33-38H,13-14,17-20,23-26,28H2,1-12H3/b22-16+/t30-,31-,33+,34+,35+,36-,37+,38+,43+,44-/m1/s1 |
Clé InChI |
GQNBLZGZVDHGGR-ANRALWKHSA-N |
SMILES isomérique |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C |
SMILES canonique |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
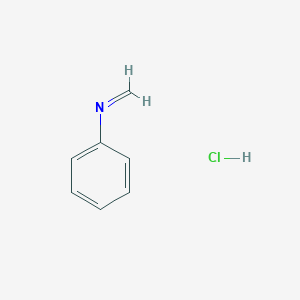
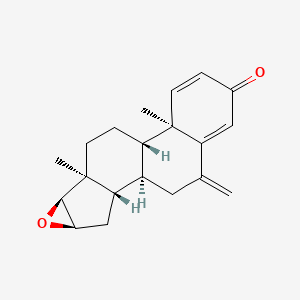
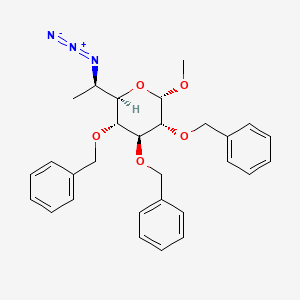


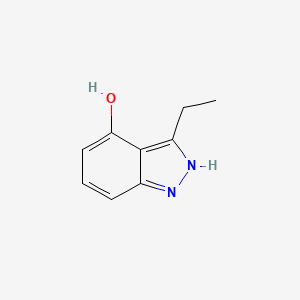
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
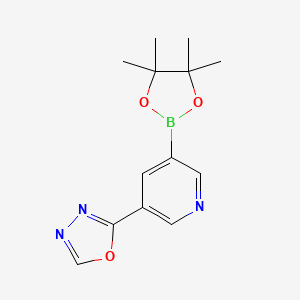
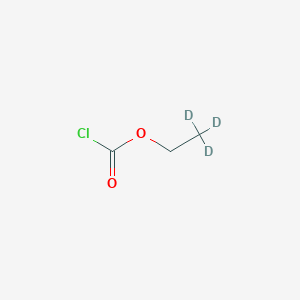
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
